molecular formula C24H23NO2 B2603274 2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034527-72-3

2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No. B2603274
CAS RN: 2034527-72-3
M. Wt: 357.453
InChI Key: SOLBWURKMRLMTG-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide” is a complex organic molecule that contains several distinct functional groups and structural features . It includes a biphenyl moiety, an indenyl moiety, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the biphenyl and indenyl moieties) and the polar amide group . The 3D structure may be influenced by the rotation around the single bonds and the potential for intramolecular hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present . The aromatic rings might undergo electrophilic aromatic substitution, while the amide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of aromatic rings might contribute to its stability, while the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds containing the biphenyl and indenyl groups, similar to "2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide", are often explored for their unique chemical properties and synthesis pathways. For instance, the chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide derivatives, as investigated by Magadum and Yadav (2018), showcases the methodology for synthesizing compounds with potential medicinal applications, without focusing on drug use or side effects (Magadum & Yadav, 2018).

Potential Biological Activities

The structural motifs present in the compound of interest are often associated with biological activities. For example, Werbel et al. (1986) discussed the synthesis and antimalarial activity of compounds structurally related to biphenyl derivatives, highlighting their potential as antimalarial agents without delving into drug dosage or side effects (Werbel et al., 1986).

Analytical Methods

Analytical techniques are crucial for the characterization and quantification of complex organic compounds. Kanthale et al. (2020) developed a rapid chemometric reverse phase HPLC method for estimating compounds such as paracetamol and ibuprofen in bulk and tablet formulations. This type of analytical research provides essential tools for studying various organic compounds, including those with complex structures like "this compound", without directly addressing drug use (Kanthale et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target . Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its properties, and investigating its potential applications . This could include studying its biological activity, developing methods for its synthesis, or exploring its potential use in materials science .

properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23(25-17-24(27)15-21-8-4-5-9-22(21)16-24)14-18-10-12-20(13-11-18)19-6-2-1-3-7-19/h1-13,27H,14-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBWURKMRLMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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